![molecular formula C14H16F2N4O2S B10931323 3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10931323.png)
3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the selective electrophilic di- and monofluorinations using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like trifluoromethanesulfonic anhydride (Tf₂O).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolinones: These compounds share the difluoromethyl group and have similar chemical properties.
4-fluoromethyl quinazolinones: These compounds also contain fluorinated moieties and exhibit comparable reactivity.
Uniqueness
3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H16F2N4O2S |
|---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-(methoxymethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H16F2N4O2S/c1-21-8-10-6-9(4-5-11(10)22-2)7-17-20-13(12(15)16)18-19-14(20)23-3/h4-7,12H,8H2,1-3H3/b17-7+ |
InChI Key |
DREZRHKGGPKKRX-REZTVBANSA-N |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)OC |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


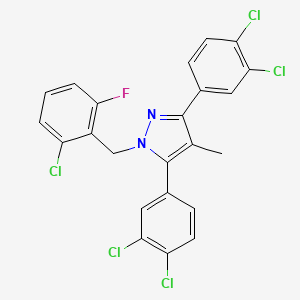
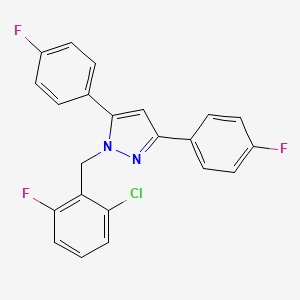
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)naphthalene-2-sulfonamide](/img/structure/B10931251.png)
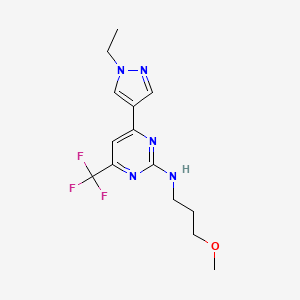
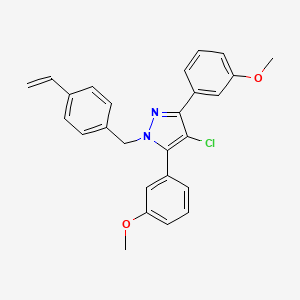
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10931274.png)
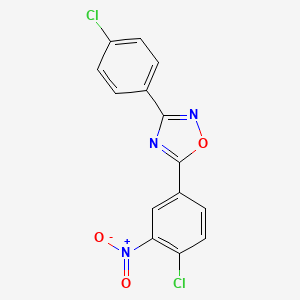
![13-(difluoromethyl)-4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10931282.png)
![N-{3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931283.png)
![1-ethyl-3-methyl-6-(naphthalen-1-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931288.png)
![(E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one](/img/structure/B10931292.png)
![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10931302.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(2-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10931309.png)
![1-benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931311.png)
